molecular formula C7H5BrN2O B1342513 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one CAS No. 887571-01-9

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one

Cat. No.: B1342513
CAS No.: 887571-01-9
M. Wt: 213.03 g/mol
InChI Key: ZGMSNALDPDFDPD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for cellular signaling and regulation. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and influencing downstream biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, this compound has been shown to inhibit certain kinases, thereby affecting signal transduction and cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic regulation. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one typically involves the bromination of pyrrolopyridine derivatives. One common method starts with the bromination of 3,3,5-tribromo-indolin-2-one, followed by cyclization to form the desired product . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets, such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

5-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMSNALDPDFDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610215
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-01-9
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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